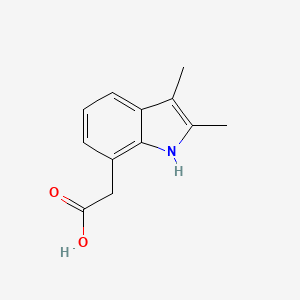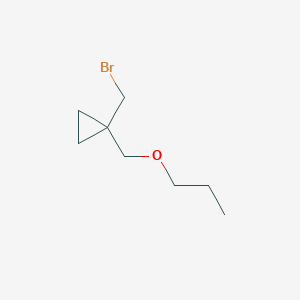
3-(Chloromethyl)-3,4-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3,4-dimethylhexane is an organic compound characterized by the presence of a chloromethyl group attached to a hexane backbone with two methyl groups at the 3 and 4 positions. This compound falls under the category of organochlorides, which are widely used in various chemical industries due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3,4-dimethylhexane typically involves the chloromethylation of 3,4-dimethylhexane. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl intermediate that reacts with the hexane derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Amines, ethers, or thioethers.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3,4-dimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3,4-dimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Electrophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidative Pathways: The compound can undergo oxidation, forming reactive intermediates that participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)benzoyloxybenzoic acid: Another chloromethyl derivative used in pharmaceutical research.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share similar reactivity patterns due to their saturated hydrocarbon nature.
Uniqueness: 3-(Chloromethyl)-3,4-dimethylhexane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexane backbone. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Eigenschaften
Molekularformel |
C9H19Cl |
|---|---|
Molekulargewicht |
162.70 g/mol |
IUPAC-Name |
3-(chloromethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
PXHCIALOHCXIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)




![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
